molecular formula C13H10Cl2N2O2 B2704800 (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate CAS No. 400077-00-1

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2704800
CAS No.: 400077-00-1
M. Wt: 297.14
InChI Key: MAPLORUJTWHXNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of (6-chloropyridin-3-yl)methanol with N-(4-chlorophenyl)isocyanate . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule . Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pesticides . Its effectiveness in controlling pests and diseases in crops makes it valuable in agricultural applications .

Mechanism of Action

The mechanism of action of (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors , inhibiting their activity and leading to the desired biological effect. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • (6-chloropyridin-3-yl)methyl N-(4-fluorophenyl)carbamate
  • (6-chloropyridin-3-yl)methyl N-(4-bromophenyl)carbamate
  • (6-chloropyridin-3-yl)methyl N-(4-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, (6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate is unique due to the presence of both chlorinated pyridine and chlorinated phenyl groups.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-10-2-4-11(5-3-10)17-13(18)19-8-9-1-6-12(15)16-7-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPLORUJTWHXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC2=CN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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